molecular formula C14H20BrNO B8742623 N-(2-bromo-3-methylphenyl)-N,3,3-trimethylbutanamide

N-(2-bromo-3-methylphenyl)-N,3,3-trimethylbutanamide

Cat. No. B8742623
M. Wt: 298.22 g/mol
InChI Key: MVXYPWADQRLTLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromo-3-methylphenyl)-N,3,3-trimethylbutanamide is a useful research compound. Its molecular formula is C14H20BrNO and its molecular weight is 298.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-bromo-3-methylphenyl)-N,3,3-trimethylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-bromo-3-methylphenyl)-N,3,3-trimethylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(2-bromo-3-methylphenyl)-N,3,3-trimethylbutanamide

Molecular Formula

C14H20BrNO

Molecular Weight

298.22 g/mol

IUPAC Name

N-(2-bromo-3-methylphenyl)-N,3,3-trimethylbutanamide

InChI

InChI=1S/C14H20BrNO/c1-10-7-6-8-11(13(10)15)16(5)12(17)9-14(2,3)4/h6-8H,9H2,1-5H3

InChI Key

MVXYPWADQRLTLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N(C)C(=O)CC(C)(C)C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a slurry of NaH in THF at 0° C. was added a solution of N-(2-bromo-3-methylphenyl)-3,3-dimethylbutanamide (1.42 g, 5.00 mmol) in THF. After 20 min at 0° C., methyl iodide (342 μL, 5.50 mmol) was added and the reaction mixture was allowed to stir at RT for 1 h. Additional 200 mg NaH and 0.34 ml MeI were added and the reaction was allowed to stir for 5 min. Water and EtOAc were added to the mixture, and the organic phase was separated and dried over MgSO4. The solvent was removed under reduced pressure and the remaining residue was purified by flash column chromatography (0-20% EtOAc/hexanes). N-(2-bromo-3-methylphenyl)-N,3,3-trimethylbutanamide was isolated as a clear, colorless oil.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
342 μL
Type
reactant
Reaction Step Two
Name
Quantity
200 mg
Type
reactant
Reaction Step Three
Name
Quantity
0.34 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.